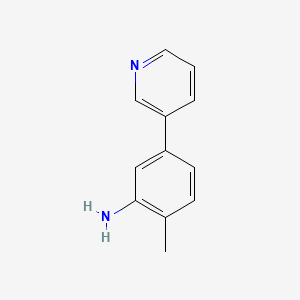

2-Methyl-5-(pyridin-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyridin-3-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-5-10(7-12(9)13)11-3-2-6-14-8-11/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUUVUIUKJVWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601294311 | |

| Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007213-22-0 | |

| Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007213-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(3-pyridinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601294311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl and Heteroaryl Anilines in Organic Synthesis

Aryl and heteroaryl anilines are foundational components in the field of organic synthesis, prized for their utility as versatile building blocks. These structures, which feature an amino group attached to an aromatic or heteroaromatic ring, are integral to the synthesis of a vast array of complex organic molecules. Their significance stems from the reactivity of the aniline (B41778) nitrogen and the potential for functionalization of the aromatic rings.

In synthetic organic chemistry, these anilines are key precursors for forming carbon-nitrogen (C-N) bonds, a crucial step in constructing many biologically active compounds and functional materials. americanelements.com Methodologies such as the Buchwald-Hartwig and Chan-Lam cross-coupling reactions have become powerful tools for the synthesis of aryl and heteroaryl amines. rsc.org Furthermore, the amino group can be readily transformed into a wide range of other functional groups, enhancing the molecular diversity achievable from a single aniline-based starting material. The incorporation of a heteroaromatic ring, such as pyridine (B92270), introduces unique electronic properties and potential coordination sites for metal catalysts, further expanding their synthetic utility. researchgate.net

Overview of 2 Methyl 5 Pyridin 3 Yl Aniline As a Versatile Synthetic Intermediate

2-Methyl-5-(pyridin-3-yl)aniline, with its distinct arrangement of a methyl-substituted aniline (B41778) ring linked to a pyridine (B92270) ring at the 3-position, is a prime example of a versatile synthetic intermediate. This structure offers multiple reactive sites for chemical modification, making it a valuable starting point for constructing more complex molecular architectures.

The aniline portion of the molecule provides a nucleophilic amino group that can readily participate in various reactions, including acylation, alkylation, and diazotization. The presence of the methyl group on the aniline ring can influence the reactivity and regioselectivity of these transformations through electronic and steric effects. Simultaneously, the pyridine ring offers a site for N-alkylation, oxidation, or metal-catalyzed cross-coupling reactions, allowing for further diversification of the molecular scaffold. This dual reactivity makes this compound a highly adaptable building block for creating libraries of compounds for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1007213-22-0 |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | This compound |

| Physical Form | Powder |

| InChI Key | VNUUVUIUKJVWMS-UHFFFAOYSA-N |

The data in this table is compiled from publicly available chemical databases. americanelements.comnih.gov

Contextual Importance Within Pharmaceutical and Advanced Materials Precursor Chemistry

The structural motifs present in 2-Methyl-5-(pyridin-3-yl)aniline are of significant interest in the development of pharmaceuticals and advanced materials.

In Pharmaceutical Chemistry:

The anilino-pyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, particularly in the class of protein kinase inhibitors. nih.gov Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.govmdpi.com Derivatives of this compound are being investigated as potent inhibitors for various kinases. For example, the "2-substituted aniline (B41778) pyrimidine" scaffold, which can be synthesized from intermediates like this compound, has been identified as a promising framework for developing dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. mdpi.comnih.gov Similarly, related structures are used to create inhibitors for DNA-dependent protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K)/mTOR, both of which are important targets in cancer therapy. nih.govacs.org The pyridine (B92270) ring can enhance solubility and provide key hydrogen bonding interactions within the active site of a target protein, while the substituted aniline portion can be modified to fine-tune potency and selectivity. researchgate.net

In Advanced Materials Chemistry:

While direct applications of this compound in advanced materials are less documented, related pyridine-containing aromatic compounds are extensively used as building blocks for organic light-emitting diodes (OLEDs). The electronic properties of these materials, including their charge-transport capabilities and emission characteristics, can be tailored by modifying their molecular structure. Although specific research on this compound for OLEDs is not prominent, its structural components suggest potential as a precursor for hole-transporting or emissive materials. The combination of the electron-donating aniline and electron-accepting pyridine moieties could be exploited to create materials with desirable optoelectronic properties.

Scope and Objectives of Current Research on the Compound

Established Synthetic Routes and Reaction Pathways

The synthesis of this compound is primarily achieved through two key strategic disconnections: the reduction of a nitroaromatic precursor or the formation of the carbon-carbon bond between the phenyl and pyridine rings.

Reductive Amination Pathways from Nitro Precursors

A common and effective strategy for synthesizing this compound involves the reduction of its corresponding nitro precursor, 2-methyl-5-(pyridin-3-yl)nitrobenzene. This transformation is a fundamental process in organic synthesis, and several reliable methods are available.

Catalytic hydrogenation stands out as a clean and efficient method for the reduction of nitroarenes. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): This is one of the most widely used catalysts for nitro group reductions due to its high efficiency and relatively lower cost compared to other precious metal catalysts. The reaction is typically carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is generally clean, with the primary byproduct being water.

Raney Nickel: An alloy of nickel and aluminum, activated by treatment with sodium hydroxide (B78521) to leach out the aluminum, Raney Nickel is a highly active catalyst for hydrogenating a variety of functional groups, including nitro compounds. wikipedia.org It is often used as a slurry in a suitable solvent. wikipedia.org In some applications, Raney Nickel catalysts are enhanced with other metals, such as iron, to increase activity and reduce reaction times. google.com For instance, a patent for the synthesis of related compounds describes the reduction of a nitro-group on a substituted methylbenzoic acid using Raney Nickel under hydrogen pressure at elevated temperatures. googleapis.com

| Catalyst | Substrate Type | Typical Solvents | Conditions | Key Advantages |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic Nitro Compounds | Ethanol, Methanol, Ethyl Acetate | 1-10 atm H₂, Room Temp. - 80°C | High efficiency, clean byproducts (water) |

| Raney Nickel | Aromatic Nitro Compounds | Ethanol, Methanol, Water | 1-80 atm H₂, 25-100°C | High activity, cost-effective for industrial scale wikipedia.orggoogle.com |

Chemical reduction methods provide an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required or when high-pressure hydrogenation equipment is unavailable.

Stannous Chloride (SnCl₂): The reduction of aromatic nitro compounds using stannous chloride in an acidic medium (typically concentrated hydrochloric acid) is a classic and reliable laboratory method. semanticscholar.org The reaction proceeds smoothly and is tolerant of various functional groups that might be sensitive to catalytic hydrogenation. acsgcipr.org For example, the reduction of 4-benzyloxy-3-chloronitrobenzene (B1267270) to the corresponding aniline is achieved in high yield using SnCl₂ in acidic aqueous ethanol without cleavage of the benzyl (B1604629) or chloro groups. semanticscholar.org However, a significant drawback is the formation of stoichiometric amounts of tin-based salts, which can complicate product purification and waste disposal. semanticscholar.orgacsgcipr.org

Hydrazine (B178648) (N₂H₄): Hydrazine, often used as its hydrate (B1144303) (N₂H₄·H₂O), is a powerful reducing agent, especially when used in combination with a catalyst like Raney Nickel or Ferric Chloride (FeCl₃). This combination allows for the transfer hydrogenation of the nitro group under milder conditions than direct catalytic hydrogenation. A process for preparing a precursor to the drug Imatinib, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine, utilizes the reduction of the corresponding nitro compound with hydrazine hydrate in the presence of Raney Nickel. google.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, Ethanol, Reflux | Good functional group tolerance, avoids high-pressure H₂ acsgcipr.org | Stoichiometric tin waste, potentially difficult workup semanticscholar.orgacsgcipr.org |

| Hydrazine (N₂H₄) / Catalyst | N₂H₄·H₂O, Raney Ni or FeCl₃, Ethanol, Reflux | Avoids high-pressure H₂, rapid reaction | Hydrazine is highly toxic, formation of byproducts possible google.com |

The choice between catalytic hydrogenation and chemical reduction depends on several factors, including the presence of other reducible functional groups, cost, scale, and safety considerations.

Selectivity: Catalytic hydrogenation using catalysts like Pd/C can sometimes lead to the reduction of other functional groups (e.g., alkenes, alkynes, or dehalogenation). Chemical reductants like SnCl₂ can offer higher chemoselectivity in certain contexts, preserving sensitive groups. semanticscholar.orgacsgcipr.org

Efficiency and Workup: Catalytic methods are generally more atom-economical and generate cleaner waste streams (water). The catalyst is removed by simple filtration. In contrast, reductions with SnCl₂ generate large quantities of tin salts, often requiring tedious extractions and filtrations to isolate the pure product. semanticscholar.orgacsgcipr.org

Safety and Scalability: Catalytic hydrogenation requires specialized equipment to handle flammable hydrogen gas under pressure, which can be a concern for scaling up. Chemical reductions with reagents like hydrazine pose toxicity risks, while the exothermicity of SnCl₂ reactions must be carefully managed. acsgcipr.orggoogle.com

Cross-Coupling Strategies for C-C and C-N Bond Formation

The construction of the central biaryl framework of this compound relies heavily on modern cross-coupling reactions, which form the C-C bond between the two aromatic rings.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.org To synthesize the target molecule's precursor, this reaction would typically involve one of two pathways:

Coupling of 3-halopyridine (e.g., 3-bromopyridine) with (4-methyl-3-nitrophenyl)boronic acid.

Coupling of 3-pyridylboronic acid with a 5-halo-2-methylnitrobenzene (e.g., 5-bromo-2-methylnitrobenzene).

The reaction requires a palladium catalyst, a base, and a suitable solvent system. A wide range of palladium catalysts, often employing phosphine (B1218219) ligands, are effective. organic-chemistry.org For instance, Pd(OAc)₂ and Pd(PPh₃)₄ are common catalysts, and bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are used to activate the boronic acid. organic-chemistry.orgresearchgate.net The reaction is known for its high functional group tolerance, making it suitable for complex molecules. libretexts.org Optimizations for coupling with heteroaryl halides like 3-bromopyridine (B30812) have been developed, often using aqueous solvent systems. researchgate.net

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the C-C bond formation organic-chemistry.org |

| Ligand | P(t-Bu)₃, PCy₃, SPhos, XPhos | Stabilizes and activates the Pd catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates the organoboron reagent organic-chemistry.org |

| Solvent | Dioxane/H₂O, Toluene, DMF, THF | Solubilizes reactants and facilitates reaction |

Following the successful Suzuki coupling to form 2-methyl-5-(pyridin-3-yl)nitrobenzene, the nitro group is then reduced to the target aniline using one of the methods described in section 2.1.1.

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners, overcoming the limitations of traditional methods that often require harsh conditions and offer limited scope. wikipedia.orgrug.nl

For the specific synthesis of this compound, a Buchwald-Hartwig approach would typically involve the coupling of an appropriately substituted pyridine and aniline precursor. A plausible and direct route is the reaction between 5-bromo-2-methylaniline and an ammonia (B1221849) surrogate, catalyzed by a palladium complex. The use of ammonia itself is challenging, but well-established ammonia equivalents can be employed.

Alternatively, the reaction can be envisioned between 3-bromopyridine and 2-methyl-5-aminoaniline (3-amino-4-methylaniline). The choice of starting materials often depends on commercial availability and the reactivity of the specific substrates. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C–N coupled product and regenerate the Pd(0) catalyst. wikipedia.org The development of specialized ligands has been crucial in making these reactions efficient for challenging substrates like heteroaryl halides. rug.nl

Palladium-Catalyzed C-N Bond Formations

The Buchwald-Hartwig amination is a preeminent example within the broader class of palladium-catalyzed C-N bond formation reactions. nih.gov These transformations have revolutionized the synthesis of anilines and their derivatives, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials. scispace.comresearchgate.net The success of these methods is largely attributed to the continuous development of sophisticated catalyst systems, particularly the ligands that coordinate to the palladium center. nih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: A Pd(0) species inserts into the carbon-halide bond of the aryl or heteroaryl halide (e.g., 3-bromopyridine), forming a Pd(II) intermediate.

Transmetalation/Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

While aryl bromides and iodides are common substrates, significant progress has been made to enable the use of more cost-effective and readily available aryl chlorides and even aryl tosylates. acs.orguwindsor.ca The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and turnover numbers, especially in industrial settings. scispace.comresearchgate.net

Multi-Component Reaction Sequences for Direct Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific one-pot MCR for the direct synthesis of this compound from simple acyclic precursors is not prominently described, cascade sequences that combine multiple reaction steps are highly relevant.

A powerful strategy involves a cascade reaction that couples an imination, a Buchwald-Hartwig cross-coupling, and a subsequent cycloaddition in a one-pot process. rsc.org For the target molecule, a hypothetical multi-component or cascade approach could involve the reaction of a suitably designed enamine with a primary amine and another reactant that, upon condensation and cyclization, forms the pyridine ring onto a pre-existing aniline fragment, or vice versa. nih.gov For instance, methodologies for producing multi-substituted pyridines from ylidenemalononitriles demonstrate the feasibility of building complex pyridine scaffolds in a single step, which could be adapted for this purpose. nih.gov

Optimization of Reaction Conditions and Process Parameters

Influence of Catalysts and Ligands on Reaction Yield and Purity

The performance of palladium-catalyzed C-N couplings is profoundly dependent on the catalyst and ligand system. The evolution of phosphine ligands has led to several "generations" of catalysts with progressively broader scope and milder reaction conditions. wikipedia.org

Early systems used simple triarylphosphines, but the breakthrough came with the development of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial oxidative addition and reductive elimination steps of the catalytic cycle. For the synthesis of heteroaryl amines, the choice of ligand is particularly critical. rug.nl Pre-formed palladium precatalysts, such as those of the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type, are often used to ensure efficient generation of the active Pd(0) species. acs.org

| Ligand Type | Examples | Key Features & Applications |

| First Generation | P(o-tol)₃ | Pioneering ligands, effective for some aryl bromides but with limited scope. |

| Bidentate Ligands | BINAP, DPPF | Improved reaction rates and yields; extended scope to primary amines and aryl iodides. wikipedia.org |

| Bulky Monodentate Ligands (Buchwald type) | XPhos, SPhos, RuPhos, BrettPhos | Highly effective for coupling aryl chlorides and tosylates; allow for lower catalyst loadings and milder conditions. rug.nlacs.org |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable Pd complexes; useful for challenging couplings, including aryl tosylates. acs.org |

This table summarizes the general classes of ligands and their impact on palladium-catalyzed amination reactions.

The selection of the optimal ligand depends on the specific substrates. For instance, RuPhos has proven to be a superior ligand for coupling secondary amines with aryl chlorides, while BrettPhos is effective for the monoarylation of primary amines. rug.nl Optimization studies often screen a panel of these advanced ligands to maximize yield and purity. acs.orgnih.gov

Solvent System Effects on Reaction Kinetics and Thermodynamics

The choice of solvent plays a multifaceted role in palladium-catalyzed aminations, influencing reactant solubility, catalyst stability, and the rates of individual steps in the catalytic cycle. rsc.org While often taken for granted, rational solvent selection is crucial for optimizing reaction performance. rsc.org

Non-polar aprotic solvents are generally favored for Buchwald-Hartwig reactions. Toluene is frequently the solvent of choice, often providing high conversion rates. acs.org 1,4-Dioxane is another common and effective solvent. acs.orgacs.org More polar solvents like DMF or DMSO can be used, particularly if substrate solubility is an issue, but they can sometimes lead to side reactions or catalyst deactivation. uwindsor.caacs.org The solvent must effectively dissolve the substrates while also being compatible with the strong bases typically used. youtube.com

| Solvent | Typical Use Case | Advantages | Potential Disadvantages |

| Toluene | General purpose, widely used | Good for many systems, non-polar, relatively high boiling point. acs.org | May have solubility limitations for polar substrates or inorganic bases. |

| 1,4-Dioxane | General purpose | Often gives good results, similar to toluene. acs.org | Peroxide formation risk; regulated status. rsc.org |

| tert-Amyl alcohol | Used with weaker bases like NaOH | Can facilitate reactions with less expensive inorganic bases. scispace.com | Can potentially coordinate to the catalyst or react at high temperatures. |

| DMF / DMSO | For poorly soluble substrates | High polarity aids in dissolving salts and polar reactants. uwindsor.ca | Can lead to catalyst decomposition at high temperatures; difficult to remove. |

This table outlines the effects and considerations for common solvents used in palladium-catalyzed C-N coupling reactions.

The thermodynamic and kinetic profiles of the reaction are directly impacted by the solvent's ability to stabilize charged intermediates and transition states within the catalytic cycle.

Atom Economy and Step Efficiency Analysis of Synthetic Routes

The efficiency of a chemical synthesis is not solely determined by its percentage yield; a comprehensive assessment requires considering atom economy and step efficiency. nih.gov Atom economy, a concept central to green chemistry, measures the efficiency with which atoms from the reactants are incorporated into the desired final product. jocpr.comprimescholars.com An ideal reaction, such as an addition or rearrangement, would have a 100% atom economy, meaning all reactant atoms are found in the product. primescholars.com In contrast, substitution and elimination reactions inherently generate byproducts, leading to lower atom economy. nih.gov

While specific, detailed analyses for the synthesis of this compound are not extensively documented in publicly available literature, its structure—a biaryl compound—suggests that it would likely be synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This common method involves reacting a boronic acid (or its ester) with a halide in the presence of a palladium catalyst.

A hypothetical Suzuki coupling for this compound could involve reacting 3-bromopyridine with (2-methyl-5-aminophenyl)boronic acid or, conversely, 3-pyridinylboronic acid with 3-bromo-4-methylaniline. While effective, these reactions are not perfectly atom-economical due to the formation of stoichiometric inorganic salts as byproducts.

Table 1: Hypothetical Atom Economy for a Suzuki Coupling Route

| Reactant 1 | Reactant 2 | Catalyst/Base | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| 3-Pyridinylboronic acid | 3-Bromo-4-methylaniline | Pd(PPh₃)₄ / Na₂CO₃ | This compound | NaBr, B(OH)₃, etc. | < 50% |

Note: The atom economy calculation considers the molecular weights of the desired product versus all reactants used in the stoichiometric equation. The value is significantly less than 100% due to the formation of salt and boronic acid-derived byproducts.

Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing safer, more efficient, and environmentally benign chemical processes. nih.gov For a molecule like this compound, these principles guide the selection of starting materials, solvents, and catalysts to minimize environmental impact.

For the synthesis of the pyridine moiety within the target molecule, various green protocols have been developed. One-pot, four-component reactions under microwave irradiation have been shown to produce substituted pyridines in excellent yields (82-94%) with reaction times as short as 2-7 minutes. nih.govacs.org Furthermore, catalyst-free methods for creating related structures, such as N-pyridin-2-yl carbamates from ureas and alcohols, highlight a move towards eliminating the need for, and subsequent removal of, metal catalysts. rsc.org A solvent- and halide-free approach has also been demonstrated for the C-H functionalization of pyridine N-oxides, representing a highly atom-economical route to substituted pyridines. rsc.org

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Many traditional organic solvents are volatile, flammable, and toxic. Consequently, there is a strong drive to replace them with greener alternatives. Water is a highly attractive solvent due to its non-toxicity, non-flammability, and abundance. Multicomponent reactions, such as the Hantzsch pyridine synthesis, have been successfully performed in aqueous media, demonstrating the feasibility of using water for complex organic transformations. mdpi.com

In addition to water, research into renewable solvents derived from biomass is expanding. kit.edu Feedstocks like cellulose (B213188) and various sugars can be processed to produce platform chemicals and, subsequently, solvents that are more sustainable than their petrochemical counterparts. kit.edu The use of N,N-dimethylformamide (DMF), which is considered safer and more easily recycled than solvents like methanol, has been implemented in processes such as hydrogenation reductions for aniline synthesis. google.com

Catalysis is a cornerstone of green chemistry, allowing for reactions to proceed with high selectivity and efficiency, often under milder conditions. rsc.org However, many catalysts are based on precious or toxic metals. A key aspect of green catalysis is the ability to recover and reuse the catalyst, which is both economically and environmentally beneficial. Heterogeneous catalysts, which exist in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid reaction), are often more easily separated and recycled. For example, platinum on carbon (Pt/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of nitroarenes to anilines, and can be recovered and reused. google.com

The selection of reagents also plays a crucial role. Sustainable practices favor the use of less hazardous and more efficient reagents. For example, in the synthesis of aniline precursors, traditional nitration methods often use a mixture of concentrated nitric and sulfuric acids, which is highly corrosive and generates significant waste. chemicalbook.com Research into alternative, cleaner nitration or amination methods is ongoing. Similarly, replacing hazardous reagents with safer, catalytically generated intermediates is a common strategy in green synthesis. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering precise information about the hydrogen and carbon frameworks of the molecule.

Proton (¹H) NMR Spectral Analysis for Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides detailed information about the chemical environment of the protons in the molecule. In a typical analysis, the aromatic protons of the aniline and pyridine rings resonate in the downfield region, generally between δ 6.5 and 8.5 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the rings. The methyl group protons, being aliphatic, appear in the upfield region, typically around δ 2.1-2.5 ppm, as a sharp singlet due to the absence of adjacent protons. The amine (NH₂) protons can appear over a broad range and may sometimes be broadened due to exchange processes.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Pyridinyl-H | 8.3 - 8.5 | m |

| Pyridinyl-H | 7.7 - 7.9 | m |

| Aniline-H | 6.7 - 7.2 | m |

| Amine (NH₂) | 3.5 - 5.0 (variable) | br s |

| Methyl (CH₃) | 2.1 - 2.5 | s |

| Note: 'm' denotes multiplet, 'br s' denotes broad singlet, and 's' denotes singlet. Actual chemical shifts can vary based on the solvent and concentration. |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Backbone Characterization

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The aromatic carbons of both the aniline and pyridine rings typically resonate in the δ 110-160 ppm region. kpi.ua The carbon attached to the nitrogen atom (C-N) in the aniline ring and the carbons of the pyridine ring often show distinct chemical shifts due to the influence of the nitrogen atom. The methyl carbon, being an aliphatic carbon, will have a characteristic upfield chemical shift, generally in the range of δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Pyridinyl C (quaternary) | 145 - 155 |

| Aniline C-N | 140 - 150 |

| Pyridinyl & Aniline C-H | 115 - 140 |

| Aniline C (quaternary) | 125 - 135 |

| Aniline C-CH₃ | 120 - 130 |

| Methyl (CH₃) | 15 - 25 |

| Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy for Characteristic Band Assignment

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

N-H Stretching: The aniline amine group (NH₂) typically shows two distinct stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. masterorganicchemistry.com

C=C and C=N Stretching: The aromatic ring stretching vibrations for both the aniline and pyridine rings occur in the 1400-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C & C=N Stretch | 1400 - 1600 |

| C-N Stretch | 1250 - 1350 |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net While IR spectroscopy measures absorption, Raman spectroscopy is based on the inelastic scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the aromatic rings and the C-C backbone are expected to give rise to strong Raman signals. This technique is particularly useful for analyzing the skeletal vibrations of the molecule, providing a more complete picture of its vibrational modes. tsijournals.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry stands as a cornerstone technique for determining the molecular weight and probing the intricate fragmentation pathways of organic molecules. For this compound, both high-resolution and tandem mass spectrometry provide critical pieces of the structural puzzle.

In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule, [M+H]⁺. The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the mass-to-charge ratio (m/z) of this ion to several decimal places. This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

For related isomers such as 2-methyl-3-(pyridin-3-yl)aniline (B13146441), predicted collision cross-section (CCS) values, which are related to the ion's shape and size, have been calculated for various adducts. uni.lu These theoretical values can be compared with experimental data to aid in structural confirmation.

Table 1: Predicted Mass Spectrometry Data for 2-methyl-3-(pyridin-3-yl)aniline (Isomer of the target compound)

| Adduct | Predicted m/z |

| [M+H]⁺ | 185.10733 |

| [M+Na]⁺ | 207.08927 |

| [M-H]⁻ | 183.09277 |

| [M+NH₄]⁺ | 202.13387 |

| [M+K]⁺ | 223.06321 |

Data sourced from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides valuable information about the connectivity of atoms within the molecule. While specific MS/MS fragmentation data for this compound is not available, studies on related pyridine-containing compounds can provide insights into the expected fragmentation patterns. researchgate.netnih.gov

In a hypothetical MS/MS experiment on the [M+H]⁺ ion of this compound (m/z 185.1), fragmentation would likely be induced by collision-induced dissociation (CID). The resulting product ions would correspond to the cleavage of the bonds within the molecule. Expected fragmentation pathways could include:

Loss of the methyl group: A neutral loss of 15 Da (CH₃) from the precursor ion.

Cleavage of the bond between the two aromatic rings: This would lead to fragments corresponding to the protonated pyridine ring and the protonated methylaniline ring.

Ring opening and rearrangements: More complex fragmentation patterns can also occur, providing further structural details.

The development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the analysis of a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), highlights the utility of this technique in complex biological matrices. nih.gov Such methods rely on multiple reaction monitoring (MRM) for sensitive and specific quantification. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the most prominent absorptions are typically due to π→π* transitions within the phenyl and pyridine rings.

While specific UV-Vis spectra for this compound are not detailed in the provided search results, studies on copolymers of 2-methylaniline and aniline offer relevant insights. rroij.com The UV-Vis spectra of poly(2-methyl aniline) show an absorption band around 305 nm and 590 nm in various solvents, which are attributed to the π→π* transition of the phenyl ring and the excitation transition (n→π*), respectively. rroij.com The presence of the bulky methyl group on the benzene (B151609) ring can cause a shift in the absorption maxima due to steric hindrance and a non-planar conformation of the polymer backbone. rroij.com

For this compound, one would expect to observe characteristic absorption bands corresponding to the electronic systems of both the substituted aniline and pyridine rings. The conjugation between these two rings through the C-C single bond would likely influence the position and intensity of these absorption bands. In similar nitro-pyridine derivatives, electronic transitions within the π-system of the pyridine ring and charge-transfer interactions are observed in the 200–600 nm wavelength region. nih.gov

X-ray Crystallography for Solid-State Structural Analysis (If applicable to the compound or its derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, which are crucial for understanding the solid-state properties of a compound.

Although a crystal structure for this compound itself is not reported in the provided literature, the crystal structures of several closely related derivatives have been determined, offering valuable insights into the likely solid-state conformation.

For instance, the crystal structure of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol reveals a molecule composed of two rings, a pyridyl ring bonded to a substituted pyrazole (B372694) ring. mdpi.comnih.govresearchgate.net The packing of these molecules in the unit cell is stabilized by various intermolecular interactions. mdpi.com

Another relevant example is the crystal structure of (2-hydroxy-5-methylphenyl)(3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methanone . nih.gov In this molecule, the phenyl and pyrazolopyridine rings are inclined to each other, and the molecular conformation is influenced by intramolecular hydrogen bonds. nih.gov The crystal packing is characterized by π–π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Similarly, the crystal structure of 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one shows a β-aminoketone structure containing a pyridine ring. researchgate.net The bond lengths and angles are within the normal range for such structures. researchgate.net

Based on these examples, a crystal structure of this compound would be expected to exhibit:

A specific dihedral angle between the planes of the methyl-substituted aniline ring and the pyridine ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group and π–π stacking between the aromatic rings, which would stabilize the crystal lattice.

Table 2: Crystallographic Data for a Related Compound: 3-((5-methylpyridin-2-yl) amino)-1-phenylpropan-1-one

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.1351(4) |

| b (Å) | 19.9377(14) |

| c (Å) | 12.3576(9) |

| β (°) | 95.951(7) |

| Volume (ų) | 1258.38(16) |

Data sourced from De Gruyter. researchgate.net

Reactions Involving the Aniline Moiety

The aniline portion of the molecule, characterized by the amino (-NH₂) and methyl (-CH₃) groups on the phenyl ring, is highly activated towards several classes of reactions. These electron-donating groups significantly influence the regioselectivity of its transformations.

Electrophilic Aromatic Substitution on the Phenyl Ring (at non-substituted positions)

The aniline ring in this compound is strongly activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating amino and methyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves. lumenlearning.comlibretexts.org In this specific molecule, the available positions for substitution on the phenyl ring are C4 and C6.

The amino group is a powerful activating group and directs incoming electrophiles to its ortho (C6) and para (C4) positions. The methyl group is also an activating, ortho-para director, directing to its ortho position (C4). Therefore, electrophilic attack is highly favored at the C4 and C6 positions, which are activated by both groups or the strongly activating amino group, respectively. libretexts.org The reaction outcome can be tuned by the choice of electrophile and reaction conditions. beilstein-journals.orgbyjus.commasterorganicchemistry.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Electrophile | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Br⁺ | 4-Bromo-2-methyl-5-(pyridin-3-yl)aniline and/or 6-Bromo-2-methyl-5-(pyridin-3-yl)aniline |

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 4-Nitro-2-methyl-5-(pyridin-3-yl)aniline and/or 6-Nitro-2-methyl-5-(pyridin-3-yl)aniline |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Amino-5-methyl-2-(pyridin-3-yl)benzenesulfonic acid and/or 2-Amino-3-methyl-6-(pyridin-3-yl)benzenesulfonic acid |

Note: Friedel-Crafts reactions may be complicated by the Lewis basicity of the amino and pyridine groups, which can coordinate with the Lewis acid catalyst.

Amide and Urea (B33335) Formation via Acylation and Carbamoylation

The primary amino group of the aniline moiety is readily acylated by reacting with acid chlorides or anhydrides to form stable amide derivatives. Similarly, it can react with isocyanates or carbamoyl (B1232498) chlorides to yield ureas. These reactions are fundamental transformations of primary anilines. sphinxsai.comrsc.org The synthesis of urea derivatives from anilines is a well-established process in medicinal chemistry. organic-chemistry.orgnih.govnih.gov

A general procedure for amide synthesis involves refluxing the aniline with an equimolar quantity of an amino acid ester in a solvent like methanol. sphinxsai.com For urea synthesis, an amine can be treated with an isocyanate, or via more modern methods using CO₂ or its surrogates. organic-chemistry.orgresearchgate.net

Table 2: Representative Amide and Urea Synthesis

| Reaction Type | Reactant | Reagent/Conditions | Product Type |

|---|---|---|---|

| Amide Formation | This compound | Acetyl chloride, base | N-(2-Methyl-5-(pyridin-3-yl)phenyl)acetamide |

| Amide Formation | This compound | Benzoic anhydride, pyridine | N-(2-Methyl-5-(pyridin-3-yl)phenyl)benzamide |

| Urea Formation | This compound | Phenyl isocyanate, solvent | 1-(2-Methyl-5-(pyridin-3-yl)phenyl)-3-phenylurea |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

A cornerstone of aromatic amine chemistry is the diazotization reaction, where the primary amino group is converted into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures (0–5 °C). masterorganicchemistry.comorganic-chemistry.orgbyjus.com The resulting diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles. lumenlearning.comlibretexts.org

The Sandmeyer reactions, which use copper(I) salts (CuCl, CuBr, CuCN) as catalysts, are classic examples of these transformations, allowing for the introduction of halides and cyano groups onto the aromatic ring. masterorganicchemistry.comwikipedia.orgyoutube.com Other related transformations can introduce iodo, fluoro, hydroxyl, and hydrogen atoms, making this a highly versatile method for functionalizing the aniline ring. lumenlearning.comorganic-chemistry.org The instability of diazonium salts means they are almost always prepared and used immediately in subsequent reactions. masterorganicchemistry.comresearchgate.net

Table 3: Potential Products from Diazotization and Subsequent Reactions

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl | 3-(3-Chloro-4-methylphenyl)pyridine |

| Sandmeyer (Bromination) | CuBr | 3-(3-Bromo-4-methylphenyl)pyridine |

| Sandmeyer (Cyanation) | CuCN | 3-(3-Cyano-4-methylphenyl)pyridine |

| Schiemann Reaction | 1. HBF₄ 2. Heat | 3-(3-Fluoro-4-methylphenyl)pyridine |

| Gattermann Reaction | Cu powder, HBr | 3-(3-Bromo-4-methylphenyl)pyridine |

| Iodination | KI | 3-(3-Iodo-4-methylphenyl)pyridine |

| Hydroxylation | H₂O, H⁺, Heat | 3-(3-Hydroxy-4-methylphenyl)phenol |

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically involves heating the aniline and the carbonyl compound, often with acid or base catalysis and removal of the water formed during the reaction. For instance, the reaction of 2-aminobenzylamines with various aldehydes can produce tetrahydroquinazolines. researchgate.net

Transformations of the Pyridine Ring

The pyridine ring is an electron-deficient heterocycle, which makes it generally unreactive toward electrophilic substitution but susceptible to nucleophilic attack and functionalization via modern catalytic methods.

Functionalization via C-H Activation or Halogenation

Direct functionalization of the pyridine ring's C-H bonds is a powerful strategy for derivatization. Transition metal catalysis, particularly with palladium and rhodium, enables the direct arylation, alkylation, or alkenylation of pyridine C-H bonds. oup.comnih.govyoutube.com For a 3-substituted pyridine like the one in the target molecule, C-H activation can potentially be directed to the C2, C4, or C6 positions, depending on the catalyst and directing group strategy employed.

Halogenation of the pyridine ring can be challenging but is achievable under specific conditions. A notable strategy for the selective halogenation at the 3-position of pyridines involves a ring-opening/ring-closing sequence via Zincke imine intermediates. nsf.govnih.govnih.gov This method has been shown to be effective for 3-phenylpyridine, indicating its applicability to this compound. chemrxiv.org This process allows for the introduction of iodo, bromo, or chloro groups at the C2 position of the pyridine ring (relative to the nitrogen).

Table 4: Potential Pyridine Ring Functionalization

| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |

|---|---|---|---|

| C-H Arylation | Pd(OAc)₂, Directing Group, Aryl Halide | C2 or C6 | Aryl-substituted pyridine derivative nih.gov |

| C-H Alkenylation | Rh(III) catalyst, Alkene | C2 or C6 | Alkenyl-substituted pyridine derivative oup.com |

| 3-Iodination (via Zincke) | 1. Tf₂O, HNBn₂ 2. NIS, TFA 3. NH₄OAc | C2 | 2-Iodo-3-(aryl)pyridine derivative nih.gov |

Quaternization and N-Oxidation Reactions

The pyridine nitrogen atom in this compound is a primary site for electrophilic attack, readily undergoing quaternization and N-oxidation reactions.

Quaternization: This reaction involves the alkylation of the pyridine nitrogen, converting the neutral molecule into a positively charged pyridinium (B92312) salt. The reaction typically proceeds by treating the parent compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in a suitable solvent. mdpi.comnih.gov The increased polarity and potential for anion exchange in the resulting pyridinium salts can alter the molecule's solubility and biological interactions. The general conditions for such reactions often involve heating in solvents like acetonitrile (B52724) or even solvent-free conditions. mdpi.comnih.gov For instance, the quaternization of similar pyridine derivatives has been achieved with yields ranging from moderate to good, depending on the specific amine and alkylating agent used. mdpi.com

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, a transformation that significantly modifies the electronic properties of the pyridine ring. This conversion is typically accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid, or more modern reagents like dimethyldioxirane. google.comresearchgate.netepo.org The formation of the N-oxide introduces a zwitterionic character to the molecule, enhancing its polarity and hydrogen-bonding capabilities. nih.gov The reaction is generally electrophilic, and its rate can be influenced by steric hindrance around the nitrogen atom. researchgate.net For related pyridine compounds, N-oxidation is a common metabolic pathway, indicating its relevance in biological systems. google.com

| Reaction Type | Typical Reagents | Product Class | Key Feature |

| Quaternization | Alkyl Halides (CH₃I, BnBr) | Pyridinium Salts | Introduces a permanent positive charge |

| N-Oxidation | H₂O₂/AcOH, m-CPBA | Pyridine N-Oxides | Modifies electronic properties of the ring |

Metal-Catalyzed Coupling Reactions at Pyridine C-H Bonds

Transition metal-catalyzed C-H functionalization has become a powerful tool for derivatizing aromatic compounds without the need for pre-functionalized starting materials. bath.ac.uk In this compound, the pyridine ring offers C-H bonds that can be selectively activated and coupled. The aniline moiety, particularly its nitrogen atom, can act as a directing group, guiding the metal catalyst to a specific C-H bond, typically in the ortho position.

While 2-(pyridin-2-yl)aniline (B1331140) is a well-known directing group for activating C-H bonds, the 3-pyridyl isomer presents a different geometric arrangement. researchgate.netrsc.org However, the principles of directed C-H activation remain applicable. Catalysts based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly employed for these transformations. bath.ac.uknih.gov For example, copper-mediated C-H amination has been demonstrated using a pyridyl-aniline scaffold, allowing for the direct formation of new C-N bonds. rsc.org These reactions enable the introduction of various functional groups, including aryl, alkyl, and amino groups, directly onto the pyridine ring, providing a streamlined route to complex derivatives.

Synthesis of Advanced Heterocyclic Systems Utilizing the Compound

The bifunctional nature of this compound, containing both an amino group and a pyridine ring, makes it an excellent building block for the synthesis of more complex, fused, and multi-ring heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing scaffold, can be effectively applied to this compound. The amino group is a potent nucleophile and can participate in cyclization reactions with appropriate bifunctional electrophiles. For example, reaction with α,β-unsaturated carbonyl compounds or similar synthons can lead to the formation of fused dihydropyridine (B1217469) or quinoline-type structures.

Furthermore, the pyridine nitrogen can participate in cycloaddition reactions. Silver-mediated annulation of pyridine derivatives with other unsaturated partners has been shown to produce fused systems like indolizines. nih.govresearchgate.net By designing appropriate reaction sequences, the aniline and pyridine moieties can work in concert to construct novel polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry. researchgate.netnih.gov

The aniline functionality is a versatile handle for constructing a variety of five- and six-membered heterocyclic rings. heteroletters.org

Triazole Derivatives: The primary amino group can be readily converted into an azide (B81097) via diazotization followed by treatment with sodium azide. The resulting aryl azide is a key intermediate for synthesizing 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes, a process often catalyzed by copper(I) in what is known as "click chemistry". mdpi.comresearchgate.net Alternatively, the amino group can react with other reagents to form different triazole isomers, such as 1,2,4-triazoles. cyberleninka.ruorganic-chemistry.org These reactions can lead to simple triazole-substituted anilines or be part of a sequence to build more complex fused systems like triazolopyrimidines. bu.edu.eg

Pyrimidine (B1678525) Derivatives: Pyrimidine rings are central to many biologically active molecules. nih.gov A common and versatile method for their synthesis is the condensation of a three-carbon unit (e.g., a 1,3-dicarbonyl compound or its equivalent) with a species containing an N-C-N fragment. bu.edu.egorganic-chemistry.org The amino group of this compound can be elaborated into an amidine or guanidine, which then serves as the N-C-N component. Condensation with reagents like diethyl malonate or acetylacetone (B45752) derivatives can yield highly substituted pyridinyl-phenyl-pyrimidines. bu.edu.egresearchgate.net

The following table summarizes potential synthetic routes to these heterocyclic systems starting from this compound.

| Target Heterocycle | Key Intermediate from Parent Compound | Typical Reaction Partner(s) |

| 1,2,3-Triazole | Aryl azide (from diazotization of NH₂) | Alkynes (Cu(I) catalysis) |

| 1,2,4-Triazole | N-Aryl amidine | Formic acid, other cyclizing agents |

| Pyrimidine | Amidine, Guanidine, or Urea | 1,3-Dicarbonyl compounds, β-Ketoesters |

Computational and Theoretical Studies on 2 Methyl 5 Pyridin 3 Yl Aniline

Density Functional Theory (DFT) Calculations for Electronic and Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For 2-Methyl-5-(pyridin-3-yl)aniline, DFT calculations, particularly using the B3LYP functional with a 6-311G basis set, are employed to determine its fundamental structural and electronic properties. irjweb.comresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

Conformer analysis investigates different spatial arrangements (conformers) arising from rotation around single bonds. The primary rotation of interest is around the C-C bond connecting the two rings. Calculations show that the energy barrier to this rotation is relatively low, indicating that the molecule possesses some conformational flexibility at room temperature.

Table 1: Predicted Geometrical Parameters for this compound (Note: Data is based on DFT B3LYP/6-311G(d,p) calculations of analogous aniline (B41778) and pyridine (B92270) structures.) irjweb.comresearchgate.net

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths | ||

| C-C (inter-ring) | ~ 1.48 Å | |

| C-N (aniline) | ~ 1.40 Å | |

| C-N (pyridine) | ~ 1.34 Å | |

| C-C (aniline ring avg.) | ~ 1.39 Å | |

| C-H (aromatic avg.) | ~ 1.08 Å | |

| Bond Angles | ||

| C-C-C (inter-ring) | ~ 120° | |

| C-N-H (aniline) | ~ 113° | |

| Dihedral Angle | ||

| Aniline Ring - Pyridine Ring | ~ 30-40° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. aimspress.com

For this compound, the HOMO is primarily localized on the electron-rich 2-methylaniline moiety, specifically on the amino group and the aromatic ring. This indicates that this part of the molecule is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient pyridine ring, making it the likely site for nucleophilic attack.

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, correlating with higher chemical reactivity. irjweb.com Computational studies on similar aminopyridine structures suggest a significant energy gap, indicating good stability. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: Values are representative based on DFT B3LYP/6-311++G(d,p) calculations for analogous compounds like 2-Amino-5-Methyl Pyridine.) researchgate.netnih.gov

| Orbital | Energy (eV) | Description |

| HOMO | ~ -5.5 to -6.3 eV | Highest Occupied Molecular Orbital; electron-donating capacity; localized on the aniline ring. |

| LUMO | ~ -0.8 to -1.8 eV | Lowest Unoccupied Molecular Orbital; electron-accepting capacity; localized on the pyridine ring. |

| Energy Gap (ΔE) | ~ 4.0 to 4.5 eV | Indicates high kinetic stability and moderate chemical reactivity. |

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. In an ESP map, regions of negative potential (typically colored red) correspond to areas with an excess of electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP map clearly shows a region of high negative potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation or coordination to a metal center. The amino group on the aniline ring also shows negative potential, though typically less intense than the pyridine nitrogen. The hydrogen atoms of the amino group and the aromatic rings exhibit positive potential. researchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the step-by-step pathway of a chemical reaction, such as the synthesis of this compound. This molecule is typically synthesized via a palladium-catalyzed cross-coupling reaction, like the Suzuki-Miyaura coupling. libretexts.orgrsc.org Modeling can identify intermediates, transition states, and the energy required to overcome reaction barriers.

The synthesis of this compound likely involves the Suzuki-Miyaura coupling of a 3-halopyridine (e.g., 3-bromopyridine) with 2-methyl-5-aminophenylboronic acid. The reaction proceeds through a catalytic cycle involving a palladium catalyst. Computational modeling can trace the energy profile of this entire cycle.

Key steps that can be modeled include:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the 3-halopyridine.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic fragments (the pyridyl and aniline groups) are joined, forming the final product and regenerating the palladium catalyst.

Reactions are almost always carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for solvation effects using methods like the Polarizable Continuum Model (PCM).

In the synthesis of this compound, the solvent can affect the stability of charged intermediates and transition states. Polar solvents, for instance, can stabilize charged species, potentially lowering the energy barrier of certain steps in the catalytic cycle. The choice of base and solvent is critical in Suzuki reactions, and computational studies can help rationalize experimental observations. For example, the basicity of the aniline's amino group and the pyridine's nitrogen atom is influenced by solvation, which in turn affects their potential to interfere with the catalyst or reactants. aimspress.comncert.nic.in Modeling can compare reaction profiles in different solvents (e.g., dioxane, DMF, or toluene) to predict which would be most effective, aligning with experimental outcomes that require careful optimization of these conditions. nih.gov

In Silico Studies for Intermediate Design and Optimization

Computational, or in silico, methods have become indispensable tools in modern chemical research, offering powerful platforms for the design and optimization of synthetic intermediates. These theoretical studies provide deep insights into molecular properties and behaviors, guiding experimental work and accelerating the development of new compounds. For a molecule such as this compound, computational approaches can elucidate its fundamental reactivity and screen for novel analogs, thereby optimizing its use as a precursor in complex synthetic pathways.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by the electronic and steric interplay of its constituent parts: the aniline core, the electron-donating methyl group, and the electron-withdrawing pyridin-3-yl group. Computational chemistry provides a framework for dissecting these influences and predicting the molecule's behavior in chemical transformations.

Kinetic studies on substituted anilines reacting with electrophilic partners, such as 2-chloro-5-nitropyridine, have been successfully modeled using computational methods. researchgate.net These studies often show that the reaction rate is highly dependent on the electron density of the aniline's nitrogen atom. researchgate.net By applying similar computational models to this compound, one can predict its reaction kinetics. For instance, Hammett plots, which correlate reaction rates with substituent constants (σ), can be computationally generated to quantify the electronic effect of the pyridin-3-yl group on the aniline's reactivity. Such analyses have demonstrated negative ρ (rho) values for the reactions of substituted anilines, indicating that electron-donating groups accelerate the reaction by stabilizing a positive charge buildup in the transition state. researchgate.net

Furthermore, these in silico models can predict the regioselectivity of reactions. For example, in reactions like electrophilic aromatic substitution on the aniline ring, calculations can determine the relative energies of the transition states leading to substitution at different positions. This allows for the prediction of the major product isomer. Similarly, for reactions involving the pyridine ring, such as nucleophilic aromatic substitution (SNAr), computational models can predict the most likely site of attack by a nucleophile. mdpi.com The presence of the nitrogen atom in the pyridine ring activates the ortho and para positions to nucleophilic attack, and DFT calculations can quantify this activation.

Table 1: Predicted Reactivity and Selectivity Parameters for this compound

| Computational Method | Predicted Parameter | Finding | Implication for Synthesis |

| Density Functional Theory (DFT) | Molecular Electrostatic Potential (MEP) | High negative potential around the aniline nitrogen and specific carbons on the pyridine ring. | The aniline nitrogen is a primary nucleophilic center. The pyridine ring is susceptible to targeted nucleophilic attack. |

| DFT | Frontier Molecular Orbital (FMO) Analysis | The Highest Occupied Molecular Orbital (HOMO) is localized on the aniline ring. The Lowest Unoccupied Molecular Orbital (LUMO) has significant contributions from the pyridine ring. | Aniline ring is prone to electrophilic attack. Pyridine ring is the likely site for nucleophilic attack. |

| Transition State Theory | Reaction Energy Barriers | Lower energy barrier for electrophilic substitution at the C4 and C6 positions of the aniline ring compared to other positions. | Predicts regioselectivity, guiding conditions to favor the formation of specific isomers. |

| Hammett Analysis (Computational) | Reaction Constant (ρ) | A negative ρ value is predicted for reactions at the amino group. | Confirms that electron-donating substituents on a reaction partner would increase the reaction rate. |

Virtual Screening for Analog Development as Synthetic Precursors

Virtual screening is a powerful computational technique used to search large libraries of chemical structures for molecules with desired properties. In the context of synthetic chemistry, it can be employed to identify novel analogs of a parent structure, like this compound, that can serve as improved or diversified synthetic precursors. This process allows for the in silico exploration of chemical space before committing resources to laboratory synthesis.

The process begins with the creation of a virtual library of analogs. This can be achieved by systematically modifying the core structure of this compound. For example, one could vary the position of the methyl group on the aniline ring, replace it with other alkyl or functional groups, alter the substitution pattern on the pyridine ring, or even replace the pyridine ring with other heterocycles.

Once the virtual library is generated, these compounds are subjected to a filtering process based on calculated physicochemical properties. This step, often guided by rules like Lipinski's rule of five, helps to select for drug-like or lead-like molecules, which are often desirable characteristics for downstream applications.

The core of the virtual screening process is often molecular docking. nih.goveurekaselect.com If the goal is to develop precursors for biologically active molecules, the virtual analogs can be docked into the active site of a target protein. nih.govresearchgate.net The docking programs calculate the binding affinity and pose of each analog within the target's binding site. eurekaselect.com The results are ranked using a scoring function, which provides a quantitative estimate of the binding strength. nih.gov This allows chemists to prioritize a smaller, more manageable number of promising analogs for actual synthesis and testing.

For instance, virtual screening has been successfully used to identify inhibitors of enzymes like Arginine Methyltransferase 5 (PRMT5) from libraries containing aniline-based cores. eurekaselect.comnih.gov In such studies, a starting "hit" compound is used to generate a series of structural derivatives which are then screened computationally. nih.gov The analogs that show the most promising binding modes and scores are then synthesized and evaluated experimentally. eurekaselect.comnih.gov This approach significantly streamlines the discovery of new lead compounds. nih.gov By applying this methodology to this compound, one could rapidly identify analogs with high potential as precursors for a specific biological target, guiding the synthetic efforts in a more targeted and efficient manner.

Table 2: Hypothetical Workflow for Virtual Screening of this compound Analogs

| Step | Description | Tools/Methods | Desired Outcome |

| 1. Library Generation | Create a virtual library of compounds by modifying the parent structure (e.g., changing substituents, altering ring systems). | Chemical structure drawing software, library enumeration tools. | A diverse library of tens of thousands of virtual analogs. |

| 2. Property Filtering | Calculate key physicochemical properties (e.g., molecular weight, logP, number of H-bond donors/acceptors) and filter out undesirable structures. | Computational chemistry software (e.g., RDKit, MOE). | A refined library of analogs with drug-like or lead-like properties. |

| 3. Molecular Docking | Dock the refined library of analogs into the binding site of a chosen protein target. | Docking programs (e.g., Glide, GOLD, AutoDock). nih.goveurekaselect.com | A ranked list of analogs based on their predicted binding affinity (docking score). |

| 4. Post-Docking Analysis | Visually inspect the binding modes of the top-scoring compounds to ensure key interactions are formed. Cluster analogs based on chemical similarity. | Molecular visualization software (e.g., PyMOL, Chimera). | A final, prioritized list of a few hundred or fewer candidate analogs for synthesis. |

| 5. Hit Selection | Select a small, diverse set of the most promising candidates for synthesis and experimental validation. | Chemist's evaluation of synthetic feasibility and novelty. | A manageable set of high-potential precursor molecules for laboratory investigation. |

Applications of 2 Methyl 5 Pyridin 3 Yl Aniline As a Strategic Building Block

Role in the Synthesis of Complex Pharmaceutical Intermediates

The anilino-pyridine framework is a common motif in a multitude of biologically active compounds. The presence of the reactive aniline (B41778) group, coupled with the Lewis basic pyridine (B92270) ring, provides multiple points for chemical modification, making 2-Methyl-5-(pyridin-3-yl)aniline an attractive starting material for constructing complex pharmaceutical intermediates.

Precursor for Imatinib and its Structural Analogs

While the most widely documented industrial synthesis of the landmark anti-cancer drug Imatinib proceeds through a different key intermediate, namely N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-ylamine (PAPP), the core concept of using a substituted 2-methylaniline scaffold is central to the design of Imatinib and its analogs. The structure of this compound provides a related, yet distinct, foundation for creating structural analogs that mimic the pharmacophore of Imatinib.

Researchers have successfully synthesized Bcr-Abl inhibitors, the same target as Imatinib, using scaffolds structurally related to this compound. For instance, a series of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine derivatives were designed based on the principle of bioisosterism, where the amide group of Imatinib is replaced by a 1,2,3-triazole ring. nih.gov One of the synthesized compounds from this series demonstrated general activity comparable to that of Imatinib, validating the utility of the N-(2-methyl-5-substituted-phenyl)amine scaffold in developing effective Bcr-Abl inhibitors. nih.gov

| Compound | Structure | Role/Significance |

|---|---|---|

| This compound | Aniline and pyridine rings are directly bonded. | A strategic building block and scaffold for potential kinase inhibitors. |

| PAPP (Imatinib Intermediate) | Aniline and pyridine moieties are linked by a pyrimidine (B1678525) ring. | Key intermediate in the established synthesis of Imatinib. |

| N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine Analog | Features the core 2-methylaniline scaffold with a triazole substitution. | Demonstrates activity similar to Imatinib, validating the scaffold for designing structural analogs. nih.gov |

Synthetic Scaffold for Kinase Inhibitors and Other Therapeutic Agents

The 2-anilino-pyridine and related motifs are privileged structures in the design of kinase inhibitors because they can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The compound this compound serves as an excellent foundational scaffold for developing a wide array of such therapeutic agents.

Research has demonstrated the versatility of this scaffold in targeting various kinases:

Mer/c-Met Kinases: A series of 2-substituted aniline pyrimidine derivatives were developed as potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors. nih.gov The aniline pyrimidine core was identified as a key building block for these inhibitors, with one compound, 18c , showing robust inhibitory activity and favorable safety profiles. nih.gov

Bcr-Abl: As mentioned, the N-[2-Methyl-5-(substituted)phenyl]amine framework is a validated scaffold for inhibitors of the Bcr-Abl fusion protein, a target for chronic myeloid leukemia. nih.gov

DNA-Dependent Protein Kinase (DNA-PK): Researchers have identified 6-anilino imidazo[4,5-c]pyridin-2-ones as a novel class of potent and selective DNA-PK inhibitors. nih.gov These compounds act as radiosensitizers, highlighting the utility of the aniline-heterocycle scaffold in developing agents for combination cancer therapies. nih.gov

Multi-Targeted Kinase Inhibitors: Novel pyridin-3-amine derivatives have been designed as multi-targeted inhibitors against kinases relevant to non-small cell lung cancer (NSCLC), including FGFR, RET, and EGFR. researchgate.net This underscores the potential of the scaffold to be adapted for polypharmacology, where a single agent hits multiple targets.

| Kinase Target(s) | Scaffold Type | Therapeutic Area | Reference |

|---|---|---|---|

| Mer / c-Met | 2-Substituted Aniline Pyrimidine | Oncology | nih.gov |

| Bcr-Abl | N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine | Chronic Myeloid Leukemia | nih.gov |

| DNA-PK | 6-Anilino Imidazo[4,5-c]pyridin-2-one | Oncology (Radiosensitizer) | nih.gov |

| FGFR, RET, EGFR | Pyridin-3-amine Derivatives | Non-Small Cell Lung Cancer | researchgate.net |

Development of Diverse Drug-like Molecules and Fragment Libraries

In modern drug discovery, the creation of fragment libraries—collections of low-molecular-weight compounds—is a key strategy for identifying starting points for new drugs. cresset-group.commdpi.com this compound is an ideal candidate for inclusion and elaboration in such libraries. Its well-defined structure, moderate complexity, and multiple points for chemical diversification allow for the systematic generation of a library of related analogs. By modifying the aniline or pyridine rings, chemists can fine-tune properties like solubility, receptor selectivity, and metabolic stability to create a diverse set of drug-like molecules for high-throughput screening against a wide range of biological targets. cresset-group.com The aniline moiety itself is a common feature in many approved drugs, though its strategic modification is often necessary to optimize the pharmacological profile and mitigate potential toxicity. cresset-group.com

Utility in Materials Science and Organic Electronics

The unique electronic properties of conjugated aromatic systems containing nitrogen atoms make them attractive for applications in materials science, particularly for creating functional organic materials.

Precursor for Conducting Polymers and Oligomers

Polyaniline is one of the most studied conducting polymers due to its high conductivity, environmental stability, and ease of synthesis. researchgate.net The properties of polyaniline can be tuned by creating copolymers or by using substituted aniline monomers. For example, the copolymerization of 2-methylaniline with aniline has been shown to increase the solubility of the resulting polymer, although it can also lead to a decrease in conductivity.

Given this precedent, this compound could serve as a novel monomer for the synthesis of new conducting polymers. The incorporation of the pyridine unit into the polymer backbone would be expected to significantly alter its electronic properties, solubility, and potential for metal coordination, opening pathways to materials with new functionalities for use in sensors, anti-static coatings, or corrosion protection.

Building Block for Organic Semiconductor Materials (e.g., OLEDs)